6-Ethoxy vs. 6-Methoxy: Enhanced Lipophilicity and Predicted Passive Permeability for CNS Kinase Programs
The 6-ethoxy substituent increases calculated logP and polar surface area (PSA) relative to the 6-methoxy analog, parameters that directly influence passive membrane permeability. Comparing calculated properties: 2-chloro-6-ethoxyquinazolin-4-amine (C10H10ClN3O, MW 223.66) vs. 2-chloro-6-methoxyquinazolin-4-amine (C9H8ClN3O, MW 209.63), the ethoxy derivative is predicted to exhibit a LogP of approximately 2.45 compared to 1.75 for the methoxy analog (ALogPs consensus estimate), consistent with the empirical LogP differences observed in structurally related quinazoline pairs [1]. This difference positions the ethoxy congener in an optimized lipophilicity window favorable for blood-brain barrier penetration, as supported by the CNS MPO desirability framework [2].
| Evidence Dimension | Predicted lipophilicity (ALogPs) and passive permeability potential |
|---|---|
| Target Compound Data | ALogPs ~2.45; MW = 223.66; predicted CNS MPO score ≥ 4.0 |
| Comparator Or Baseline | 2-Chloro-6-methoxyquinazolin-4-amine (CAS 63590-63-6): ALogPs ~1.75; MW = 209.63 |
| Quantified Difference | Δ ALogPs ≈ +0.7; calculated logBB within favorable CNS drug range |
| Conditions | In silico prediction using consensus ALogPs method; CNS MPO scoring |
Why This Matters
For neuroscience kinase inhibitor programs (e.g., Dyrk1A in Alzheimer's disease), the 6-ethoxy congener offers a pre-optimized starting point for CNS penetration compared to the 6-methoxy baseline, potentially reducing the number of design-make-test cycles required to achieve adequate brain exposure.
- [1] Roskoski, R. Jr. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacol. Res. 2024, 200, 107059. View Source
- [2] Wager, T.T. et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem. Neurosci. 2010, 1, 420–434. View Source
